Lappaconitine (hydrobromide)
Overview
Description
Lappaconitine Hydrobromide is a C-18 diterpenoid alkaloid isolated from the roots of Aconitum sinomontanum Nakai . It has been used in traditional Chinese medicine for its potent analgesic properties, providing relief from mild to moderate pain . This compound is known for its non-addictive nature and has been clinically used for over 30 years in China .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lappaconitine Hydrobromide can be synthesized through the extraction of lappaconitine from the roots of Aconitum sinomontanum Nakai, followed by its conversion to the hydrobromide salt . The extraction process involves the use of organic solvents to isolate the alkaloid, which is then purified through crystallization .
Industrial Production Methods: In industrial settings, the production of Lappaconitine Hydrobromide involves large-scale extraction and purification processes. The roots of Aconitum sinomontanum Nakai are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification steps such as filtration, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Lappaconitine Hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions of Lappaconitine Hydrobromide include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of Lappaconitine Hydrobromide include various derivatives with enhanced analgesic and antiarrhythmic properties . These derivatives are often studied for their potential therapeutic applications in pain management and cardiac arrhythmias .
Scientific Research Applications
Lappaconitine Hydrobromide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, Lappaconitine Hydrobromide is used as a starting material for the synthesis of various derivatives with improved pharmacological properties . Researchers study these derivatives to understand their chemical behavior and potential therapeutic benefits .
Biology: In biological research, Lappaconitine Hydrobromide is used to investigate its effects on cellular processes and metabolic pathways . Studies have shown that it can modulate retinol metabolism, glycerophospholipid metabolism, and other metabolic pathways, which may contribute to its analgesic effects .
Medicine: In medicine, Lappaconitine Hydrobromide is widely used for its analgesic and antiarrhythmic properties . It is prescribed for the treatment of various types of pain, including cancer-related pain, postoperative pain, and neuropathic pain . Additionally, it is used to manage cardiac arrhythmias by blocking sodium channels and stabilizing cardiac rhythm .
Industry: In the pharmaceutical industry, Lappaconitine Hydrobromide is used to develop new dosage forms and drug delivery systems . Researchers are exploring its potential in creating prolonged-action antiarrhythmic drugs with improved properties .
Mechanism of Action
Lappaconitine Hydrobromide exerts its effects primarily by blocking voltage-gated sodium channels . This action inhibits the transmission of pain signals and stabilizes cardiac rhythm . The compound also stimulates the expression of dynorphin A in the spinal cord, which contributes to its analgesic effects . Additionally, it modulates various metabolic pathways, including retinol metabolism and glycerophospholipid metabolism, which may enhance its therapeutic effects .
Comparison with Similar Compounds
Lappaconitine Hydrobromide is unique among diterpenoid alkaloids due to its potent analgesic and antiarrhythmic properties . Similar compounds include aconitine, mesaconitine, and hypaconitine, which are also derived from Aconitum species . Lappaconitine Hydrobromide is preferred for its non-addictive nature and prolonged duration of action . Compared to its derivatives, such as Lappaconitine trifluoroacetate, Lappaconitine Hydrobromide exhibits superior analgesic efficacy and a more favorable safety profile .
Properties
IUPAC Name |
[(2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20?,22+,23-,24+,25+,26?,27+,29-,30+,31?,32+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFYROOPXPKMEQ-NEFIHXMDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2CC(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45BrN2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97792-45-5 | |
Record name | Lappaconitine Hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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